molecular formula C7H7ClN2O3 B11898307 Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate CAS No. 1346691-35-7

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate

Cat. No.: B11898307
CAS No.: 1346691-35-7
M. Wt: 202.59 g/mol
InChI Key: PKIGUQASUGQUMZ-UHFFFAOYSA-N
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Description

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is an organic compound characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and an ether-linked methyl acetate group at the 4-position. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) imparts unique electronic and steric properties, while the chlorination enhances its reactivity in substitution reactions. This compound is primarily utilized in agrochemical and pharmaceutical research due to its structural versatility .

Properties

CAS No.

1346691-35-7

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 2-(6-chloropyridazin-4-yl)oxyacetate

InChI

InChI=1S/C7H7ClN2O3/c1-12-7(11)4-13-5-2-6(8)10-9-3-5/h2-3H,4H2,1H3

InChI Key

PKIGUQASUGQUMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=NN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate typically involves the reaction of 6-chloropyridazine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are explored in the development of new pharmaceuticals. It may act as a lead compound for the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Applications/Notes
This compound C₇H₇ClN₂O₃ 202.45 Pyridazine core, ether-linked acetate Agrochemical/pharmaceutical intermediate
Methyl 2-(6-chloropyrimidin-4-yl)acetate C₇H₇ClN₂O₂ 186.60 Pyrimidine core, directly linked acetate Intermediate for heterocyclic synthesis
Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate C₁₃H₁₈ClN₃O₂ 283.76 Pyridazine-piperidine hybrid, ethyl ester Pharmaceutical intermediate (e.g., CNS drugs)
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate C₁₂H₁₆ClN₃O₂ 269.73 Pyridazine-piperidine hybrid, methyl ester High-throughput drug discovery

Key Differences:

Heterocyclic Core: The pyridazine ring in the target compound (two adjacent nitrogens) offers distinct electronic properties compared to pyrimidine (two non-adjacent nitrogens) in Methyl 2-(6-chloropyrimidin-4-yl)acetate. Pyridazine derivatives are often more reactive in electrophilic substitutions due to reduced aromatic stability . Piperidine-containing analogs (Table 1, rows 3–4) exhibit enhanced lipophilicity and bioavailability, making them suitable for central nervous system (CNS) drug candidates .

Functional Group Connectivity :

  • The ether linkage in the target compound contrasts with the direct C–C bond in Methyl 2-(6-chloropyrimidin-4-yl)acetate. This ether group increases hydrolytic stability compared to esters but may reduce metabolic resistance in vivo .

Physicochemical Properties :

  • The target compound’s molar mass (202.45 g/mol) and polarity (three oxygen atoms) suggest moderate solubility in polar aprotic solvents (e.g., DMF, acetone), whereas piperidine-containing analogs (e.g., 269.73–283.76 g/mol) display higher lipid solubility .

Biological Activity

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with methyl acetate. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound showed significant inhibition against COX-2, with an IC50 value reported at approximately 23.8 μM, indicating its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .

Table 1: Inhibition of COX Enzymes by this compound

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundNot specified23.8
Celecoxib0.040.04

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity using various animal models. The results indicated that it exhibits dose-dependent analgesic effects comparable to indomethacin, a well-known analgesic drug. The effective dose (ED50) was calculated to be around 9.17 μM for indomethacin, while preliminary results for this compound suggested similar efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the pyridazine ring enhances the biological activity of this compound. For instance, modifications that increase lipophilicity or alter steric hindrance can significantly impact the inhibitory potency against COX enzymes.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Chlorine substitution at position 6Increased COX-2 inhibition
Methyl group at ester positionEnhanced solubility and bioavailability

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Carrageenan-Induced Paw Edema : In this model, administration of the compound significantly reduced paw swelling compared to control groups, indicating robust anti-inflammatory activity.
  • Cotton Pellet-Induced Granuloma : The compound exhibited a reduction in granuloma formation, further supporting its potential as an anti-inflammatory therapeutic agent.

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